Cholanic acid
Description
Properties
CAS No. |
25312-65-6 |
|---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
RPKLZQLYODPWTM-KBMWBBLPSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Other CAS No. |
25312-65-6 |
Synonyms |
5 beta-cholan-24-oic acid cholanic acid cholanic acid, (5 alpha)-isomer cholanic acid, (5 beta)-isomer cholanic acid, sodium salt, (5 beta)-isomer cholanoic acid ursocholanic acid |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Cholanic acids, particularly chenodeoxycholic acid and hyodeoxycholic acid, are recognized for their utility as biologically active pharmaceutical ingredients. These compounds are primarily derived from bile and have been studied for their therapeutic potential in treating various conditions.
Drug Formulation and Delivery
Cholanic acids serve as effective drug carriers due to their amphiphilic nature, which allows them to enhance the solubility and bioavailability of poorly soluble drugs. For instance, research has demonstrated the use of 5β-cholanic acid-modified glycol chitosan nanoparticles for improving the intestinal absorption of drugs such as insulin and fluorescein isothiocyanate-labeled dextrans. These nanoparticles significantly increased drug absorption across different intestinal regions without causing membrane damage .
Treatment of Liver Diseases
Chenodeoxycholic acid is FDA-approved for treating primary biliary cholangitis, a chronic liver disease. Its therapeutic effects stem from its ability to reduce cholesterol levels and promote bile flow, thus alleviating symptoms associated with liver dysfunction . Additionally, cholanic acids have been implicated in the management of gallstones and other digestive disorders.
Cancer Therapy
Recent studies have highlighted the potential of cholanic acids in cancer treatment, particularly through their interaction with specific receptors involved in tumor suppression.
Anti-Tumor Effects
Research has shown that a combination of obeticholic acid (a farnesoid X receptor agonist) and 5β-cholanic acid exhibits significant anti-tumor effects in liver cancer models. This effect is mediated through the CXCL16/CXCR6 signaling pathway, which enhances the recruitment and activation of natural killer T cells within the tumor microenvironment . This finding suggests that cholanic acids could be leveraged in immunotherapy strategies for hepatocellular carcinoma.
Nanoparticle-Based Therapies
Engineered nanoparticles incorporating cholanic acids have been developed to improve targeted delivery of chemotherapeutic agents. For example, hydrophobically modified glycol chitosan nanoparticles loaded with anticancer drugs demonstrated enhanced therapeutic efficacy against breast cancer in xenograft models . This approach not only improves drug solubility but also minimizes systemic toxicity.
Summary of Case Studies
The following table summarizes key findings from various studies highlighting the applications of cholanic acid:
Comparison with Similar Compounds
Structural and Functional Overview of Key Bile Acid Derivatives
Table 1: Structural Features and Receptor Affinities
Structure-Activity Relationships (SAR)
Role of Hydroxyl Groups
- This compound vs. LCA : The absence of the 3α-hydroxyl group in this compound enhances EphA2 selectivity (IC50 = 9.6 µM vs. 46 µM for LCA). Molecular docking suggests the 3α-OH in LCA sterically hinders optimal receptor binding . Conversely, LCA’s promiscuity across Eph receptors stems from its ability to accommodate diverse binding pockets via its hydroxyl group .
- Isolithocholic acid : The 3β-hydroxyl configuration reduces EphA2 affinity (IC50 = 67 µM), highlighting stereochemical sensitivity in receptor interactions .
Amino Acid Conjugation Effects
Table 2: Impact of Amino Acid Conjugation on EphA2 Antagonism
- Aromatic vs. Aliphatic Conjugates: Unlike LCA derivatives, where aromatic amino acids (e.g., tryptophan) enhance EphA2 binding, this compound conjugates with L-tryptophan (Compound 8) or L-phenylalanine (Compound 6) show reduced potency (pIC50 = 4.55–4.67). This divergence underscores distinct SAR profiles between LCA and this compound .
- β-Alanine Advantage : The β-alanine conjugate (Compound 4) maintains near-parent potency while reducing lipophilicity, improving drug-likeness for further development .
Functional and Mechanistic Comparisons
Eph Receptor Modulation
Metabolic and Pharmaceutical Profiles
- Metabolism : this compound is metabolized into polar derivatives in rats, contrasting with 5α-isomers (e.g., allocholic acid), which undergo 12α-hydroxylation .
- Drug Formulations : this compound derivatives like 3α,12α-dihydroxy-5β-cholanic acid enhance solubility of lipids in parenteral nutrition solutions, outperforming deoxycholic acid in clarity and stability .
Preparation Methods
Hydrogen Peroxide-Mediated Oxidation
Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholanic acid) undergoes oxidation at the C7 position using hydrogen peroxide (H₂O₂) in methanol or ethanol under acidic conditions. For example, a mixture of chenodeoxycholic acid (50 g), methanol (300 g), and citric acid (5 g) heated to 50°C for 30 minutes, followed by H₂O₂ (28 wt%) addition at 5–15°C, yields 3α-hydroxy-7-oxo-5β-cholanic acid with 85% purity after purification. Isopropanol/ethyl acetate (1:3 v/v) recrystallization further enhances purity to >98%.
Chromium-Based Oxidants
Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes hydroxyl groups in hyodeoxycholic acid derivatives. In a patented method, hyodeoxycholic acid methyl ester treated with Jones reagent at 0–5°C produces 3α-hydroxy-6-keto-5β-cholanic acid. This method achieves 72% yield but requires stringent temperature control to avoid over-oxidation.
Silver Carbonate-Catalyzed Oxidation
Methyl cholate (3α,7α,12α-trihydroxy-5β-cholanic acid methyl ester) reacts with Ag₂CO₃ on Celite in boiling toluene to form methyl 7α,12α-dihydroxy-3-keto-5β-cholanate. This protocol highlights the role of heterogeneous catalysts in regioselective oxidations, achieving 68% yield.
Table 1: Comparative Analysis of Oxidation Methods
Multi-Step Synthesis from Hyodeoxycholic Acid
Esterification and Sequential Oxidation
A four-step synthesis converts hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid) into 3α-hydroxy-5α-cholanic acid:
-
Esterification : Hyodeoxycholic acid (10 g) reacts with methanol (100 mL) and H₂SO₄ at 25°C for 8 hours to form the methyl ester.
-
Double Oxidation : The ester undergoes Jones oxidation at 0–5°C to introduce ketones at C3 and C6.
-
Selective Reduction : Sodium borohydride reduces the C3 ketone, retaining the C6 ketone.
-
Xanthomine Reaction : Hydrazine hydrate and KOH cleave the C6 ketone, yielding 3α-hydroxy-5α-cholanic acid with 47% overall yield.
Isomerization via Acid Catalysis
Heating 3,6-diketo-5β-cholanic acid in acetic acid with HCl catalyzes 5β→5α isomerization via an enol intermediate. This method produces 3,6-diketo-5α-cholanic acid, a precursor for further functionalization.
Purification and Crystallization Techniques
Solvent Recrystallization
Crude 3α-hydroxy-7-oxo-5β-cholanic acid purifies via reflux in isopropanol/ethyl acetate (1:3 v/v), achieving >98% purity after activated carbon treatment. Polar solvents like methanol/water mixtures (3:1 v/v) also effectively remove impurities.
Chromatographic Methods
Silica gel chromatography separates stereoisomers of cholanic acid derivatives. For example, allo-cholanic acid isomers resolve using hexane/ethyl acetate (4:1 v/v), with Rf values differing by 0.15.
Stereochemical Control in Synthesis
Epimerization at C5
The 5β→5α isomerization relies on acid-catalyzed enolization. Prolonged heating (12 hours) of 3,6-diketo-5β-cholanic acid in acetic acid/HCl converts 90% to the 5α configuration.
Selective Reduction
Sodium borohydride preferentially reduces equatorial ketones. For instance, 3-keto-5β-cholanate reduces to 3α-hydroxy-5β-cholanate, while 3-keto-5α-cholanate forms 3β-hydroxy-5α-cholanate.
Industrial-Scale Production Challenges
Solvent Compatibility
Methanol and ethanol enable high substrate solubility but require explosion-proof equipment due to low flash points. Patent CN105669815A addresses this by switching to isopropanol in later steps.
Q & A
Q. What experimental methods are used to quantify the binding kinetics of cholanic acid to EphA2?
Methodological Answer: Surface plasmon resonance (SPR) is the primary method to assess real-time binding kinetics. Immobilize EphA2-Fc on sensor chips and inject this compound at varying concentrations (e.g., 3–25 µM). Analyze association/dissociation phases to calculate rate constants (kon, koff) and equilibrium dissociation constant (KD). This compound binds EphA2 reversibly with a KD of ~5.1 µM, fitting a 1:1 binding model . Data validation requires negative controls (e.g., EphB1 receptor) to confirm specificity .
Q. How does this compound structurally inhibit EphA2-ephrin-A1 interactions?
Methodological Answer: Competitive binding assays using biotinylated ephrin-A1-Fc and immobilized EphA2-Fc reveal this compound’s mechanism. Dose-dependent inhibition (IC50 = 9.6 µM) and Schild plot analysis (slope ≈1) confirm competitive antagonism. Structural-activity relationship (SAR) studies highlight the necessity of the carboxylate group at position 24 for binding, as its removal abolishes activity .
Advanced Research Questions
Q. What methodologies differentiate this compound’s selectivity for EphA vs. EphB receptors?
Methodological Answer: Use SPR and displacement assays across EphA (A1–A8) and EphB (B1–B6) subfamilies. This compound shows 3–30× higher potency for EphA receptors (IC50 = 3.0–7.1 µM) compared to EphB (IC50 = 38–100 µM). Cross-reactivity tests with EphB1 and Fc-protein confirm selectivity .
Q. How is this compound’s effect on EphA2 phosphorylation validated in cancer models?
Methodological Answer: In PC3 prostate cancer cells (endogenous EphA2), pretreat with this compound (6–100 µM) before ephrin-A1 stimulation. Measure phospho-EphA2 levels via immunoblotting. This compound inhibits phosphorylation dose-dependently (IC50 = 12 µM) without affecting kinase activity, ruling out direct kinase inhibition .
Q. What role does this compound play in modulating chemoresistance?
Methodological Answer: In HT1376-CisR bladder cancer cells, co-treat with this compound (50–100 µM) and cisplatin. Cell viability assays show restored cisplatin sensitivity (IC50 drops from 3,105 µM to 4.8 µM at 100 µM this compound), implicating AKR1C2 inhibition as a mechanism .
Key Research Insights
- Mechanistic Specificity : this compound targets the conserved ligand-binding pocket of EphA receptors, sparing kinase domains .
- Therapeutic Potential : Its ability to reverse cisplatin resistance highlights dual utility in Eph signaling and chemoresistance pathways .
- Experimental Design : SPR and competitive assays are critical for distinguishing direct binding from off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
